4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is systematically named to reflect its structural features:
- Core structure : The benzo[d]thiazole ring system, consisting of a benzene ring fused to a thiazole (five-membered sulfur-nitrogen heterocycle).
- Substituents :
- 4,7-dimethoxy groups : Methoxy (-OCH₃) substituents at positions 4 and 7 of the benzene ring.
- N-(3-morpholinopropyl) group : A primary amine (-NH-) at position 2 of the thiazole ring, substituted with a propyl chain (–CH₂CH₂CH₂–) that terminates in a morpholine ring (a six-membered saturated heterocycle containing one nitrogen and one oxygen atom).
The IUPAC name adheres to priority rules for substituents: the numbering of the benzo[d]thiazole ring follows the fused bicyclic system, with the morpholinopropyl group assigned the lowest possible locant at position 2.
Isomeric considerations :
- Stereoisomerism : No stereogenic centers are present in the molecule, as all substituents are planar and achiral.
- Conformational isomerism : The morpholinopropyl chain and morpholine ring may adopt multiple conformations (e.g., chair vs. boat conformations for morpholine), but these are not fixed and do not lead to distinct isomers.
Molecular Geometry and Conformational Analysis
The molecular structure is characterized by a planar benzo[d]thiazole core with substituents arranged in a three-dimensional space:
Key geometric features :
- Benzo[d]thiazole ring :
- Aromatic planarity due to conjugation between the benzene and thiazole rings.
- Sulfur and nitrogen atoms at positions 1 and 3 of the thiazole ring, respectively.
- Methoxy groups :
- Electron-donating groups in para positions (4 and 7) on the benzene ring.
- Morpholinopropyl chain :
Conformational analysis :
The morpholinopropyl chain allows rotational freedom, enabling the morpholine ring to adopt different orientations relative to the benzo[d]thiazole core. Crystallographic data from analogous compounds (e.g., methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate) reveal that the morpholine ring’s orientation is influenced by intermolecular interactions, such as hydrogen bonding and chalcogen bonds.
Properties
IUPAC Name |
4,7-dimethoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-20-12-4-5-13(21-2)15-14(12)18-16(23-15)17-6-3-7-19-8-10-22-11-9-19/h4-5H,3,6-11H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFQRDWIUZFFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NCCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine typically involves several key steps:
- Formation of the Benzo[d]thiazol-2-amine Core : This involves the reaction of a suitable benzo[d]thiazole precursor with an amine source.
- Introduction of the Morpholinopropyl Group : This step often involves alkylation reactions using 3-morpholinopropyl halides or their equivalents.
- Protection and Deprotection Strategies : Depending on the specific route, protecting groups may be used to control the reactivity of certain functional groups during the synthesis.
Detailed Synthetic Route
A detailed synthetic route for This compound might involve the following steps:
Synthesis of the Benzo[d]thiazole Core :
- Start with 4,7-dimethoxybenzothiazole or a suitable precursor.
- Activate the 2-position for nucleophilic substitution, typically by converting it into a halide or a sulfonamide.
Introduction of the Amine Group :
- Use a suitable amine source (e.g., ammonia or an alkylamine) to introduce the amine functionality at the 2-position.
Alkylation with 3-Morpholinopropyl Halide :
- React the benzo[d]thiazol-2-amine with 3-morpholinopropyl chloride or bromide in the presence of a base (e.g., triethylamine or pyridine).
Microwave-Assisted Synthesis
Recent advances in microwave-assisted synthesis have shown potential for accelerating organic reactions, including those involving heterocyclic compounds like benzo[d]thiazoles. This method could be explored to enhance the efficiency and yield of the synthesis.
Data Tables
Comparison of Synthetic Methods
| Method | Reaction Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional | Solvent: DMF or DMSO, Base: Et3N or Pyridine, Temperature: 80-100°C | 60-80 | 2-4 hours |
| Microwave-Assisted | Solvent: DMF or DMSO, Base: Et3N or Pyridine, Temperature: 100-150°C, Power: 300-500 W | 80-90 | 10-30 minutes |
Reagents and Conditions
| Step | Reagents | Conditions |
|---|---|---|
| 1. Formation of Benzo[d]thiazol-2-amine | 4,7-Dimethoxybenzothiazole, Ammonia or Alkylamine | Solvent: DMF or DMSO, Temperature: 80-100°C |
| 2. Alkylation with 3-Morpholinopropyl Halide | 3-Morpholinopropyl Chloride or Bromide, Triethylamine or Pyridine | Solvent: DMF or DMSO, Temperature: 80-100°C |
Research Findings
Recent research has highlighted the importance of optimizing synthetic routes for complex organic molecules. The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for various organic compounds. However, specific studies on This compound are limited, suggesting a need for further investigation into its synthesis and properties.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzo[d]thiazole core with methoxy substitutions and a morpholinopropyl side chain. The general molecular formula is .
Synthesis Overview
The synthesis typically involves several key steps:
- Formation of the Benzo[d]thiazole Core : Achieved through cyclization reactions involving thiourea derivatives and ortho-substituted anilines.
- Substitution Reactions : Methoxy groups are introduced via electrophilic aromatic substitution.
- Attachment of Morpholinopropyl Group : This is accomplished through nucleophilic substitution reactions with appropriate alkylating agents.
4,7-Dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine has shown promising biological activities, which can be summarized as follows:
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of thiazole compounds have been evaluated for their in vitro antimicrobial efficacy using standardized methods like the turbidimetric method.
Anticancer Potential
Research has highlighted the anticancer potential of related thiazole derivatives. In vitro assays have demonstrated effectiveness against specific cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism often involves inhibition of cancer cell proliferation through interaction with molecular targets involved in cell cycle regulation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key insights include:
- The morpholinopropyl group enhances solubility and bioavailability.
- The benzo[d]thiazole moiety plays a vital role in interacting with biological targets, affecting processes like apoptosis and inflammation.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial activity of thiazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for developing new antibiotics.
Case Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer properties of thiazole derivatives against MCF7 cells. The study utilized the Sulforhodamine B (SRB) assay to quantify cell viability post-treatment. Results showed that specific derivatives significantly reduced cell viability, indicating strong anticancer potential.
Mechanism of Action
The mechanism by which 4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a pharmaceutical agent, it may interact with specific enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The target compound’s 4,7-dimethoxy substitution distinguishes it from analogs with halogen, alkyl, or alternative alkoxy groups. Key comparisons include:
Key Observations :
Side Chain Modifications
The 3-morpholinopropyl side chain is critical for solubility and target engagement. Comparisons with alternative side chains:
Key Observations :
- Morpholinopropyl vs. Pyridinylmethyl: Morpholine’s oxygen atom provides hydrogen-bonding capacity, while pyridine’s nitrogen may enhance basicity and solubility .
- Biological Relevance : Imidazole-containing analogs (e.g., CAS 1177306-43-2) are often explored in kinase inhibitors due to their ability to occupy ATP-binding pockets .
Biological Activity
4,7-Dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a synthetic compound belonging to the benzo[d]thiazole family. Its unique structure, characterized by a benzo[d]thiazole core with dimethoxy substitutions and a morpholinopropyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 4,7-dimethoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
- Molecular Formula : CHNOS
- Molecular Weight : 337.44 g/mol
- CAS Number : 1105188-79-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways:
- Enzyme Interaction : The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid.
- Inflammatory Pathways : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators such as cytokines and prostaglandins, thus exerting anti-inflammatory effects .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain benzo[d]thiazole derivatives can inhibit heat shock protein 90 (HSP90), which is implicated in cancer cell survival and proliferation .
| Study | Findings |
|---|---|
| Inhibition of HSP90 leads to degradation of client proteins involved in cancer progression. | |
| Similar compounds demonstrated sub-micromolar activity against cancer cell lines. |
Antimicrobial Activity
The compound may also possess antimicrobial properties. Analogues of benzo[d]thiazole have been reported to exhibit activity against various pathogens, including bacteria and fungi. This suggests that this compound could be explored for its potential as an antimicrobial agent.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of benzo[d]thiazole derivatives. These compounds may interact with pathways related to neurodegenerative diseases by modulating inflammatory responses and reducing oxidative stress .
Case Study Analysis
A recent study evaluated a series of benzo[d]thiazole derivatives for their biological activities. The lead compound exhibited significant inhibition against intra-macrophage Leishmania species, indicating potential for treating leishmaniasis .
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with other similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4,7-Dimethyl-N-(3-piperidinopropyl)benzo[d]thiazol-2-amine | Similar core with piperidine | Anticancer |
| 4,7-Dimethyl-N-(3-pyrrolidinopropyl)benzo[d]thiazol-2-amine | Similar core with pyrrolidine | Antimicrobial |
These comparisons highlight the unique properties imparted by the morpholine group in enhancing solubility and biological interactions.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, and how can reaction conditions be optimized for higher yield?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization of benzo[d]thiazole precursors and subsequent functionalization with morpholinopropyl groups. Key steps include:
- Cyclization : Reacting substituted benzothiazole intermediates with morpholine derivatives under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound from byproducts .
- Optimization : Adjusting solvent polarity, reaction time, and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to aldehyde) improves yield. For example, acetic acid catalysis enhances Schiff base formation in intermediate steps .
Q. How is the structural elucidation of this compound performed using spectroscopic methods?
- Methodology :
- 1H/13C NMR : Assign signals for methoxy groups (δ ~3.8–4.0 ppm for OCH3) and morpholinopropyl protons (δ ~2.4–2.6 ppm for N-CH2). Aromatic protons in the benzothiazole ring appear between δ 7.0–8.5 ppm .
- IR Spectroscopy : Confirm C=N stretching (1600–1650 cm⁻¹) and S-C (thiazole) vibrations (650–750 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z ~406) and fragmentation patterns .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodology :
- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values. Include positive controls like doxorubicin .
Advanced Research Questions
Q. How can computational chemistry methods predict the compound’s reactivity and optimize its synthesis?
- Methodology :
- Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) model transition states and energy barriers for cyclization steps .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. ethanol) to enhance yield .
- Machine Learning : Train models on existing benzothiazole reaction datasets to predict optimal conditions (temperature, catalyst) .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes in biological activity?
- Methodology :
- QSAR Analysis : Build regression models correlating substituent electronic parameters (Hammett σ) with activity. For example, electron-donating methoxy groups may enhance antimicrobial potency but reduce solubility .
- Molecular Dynamics : Simulate ligand-receptor binding (e.g., with bacterial dihydrofolate reductase) to reconcile discrepancies between predicted and observed IC50 values .
Q. How can the compound’ pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically improved?
- Methodology :
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the morpholinopropyl chain while monitoring logP changes .
- Microsomal Assays : Incubate with liver microsomes (human/rat) to assess metabolic stability. Use LC-MS to identify major metabolites .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers during purification .
- Asymmetric Catalysis : Test chiral ligands (e.g., BINAP) in key steps to minimize racemization .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting reports on the compound’s biological activity across studies?
- Methodology :
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical weighting to account for assay variability (e.g., different cell lines or incubation times) .
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., fixed 48-hour incubation for cytotoxicity assays) to minimize inter-lab variability .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
